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Compound of Interest

Compound Name: 3-Ethylpentan-2-one

Cat. No.: B1293596

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
ethylpentan-2-one, a ketone with applications in various chemical syntheses. The following
sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-ethylpentan-2-one.

. . Coupling

Chemical Shift o . .

Multiplicity Integration Constant (J) Assignment
(3) ppm

Hz

2.45 t 1H 7.5 -CH(CH2CHs)2
2.15 s 3H - -C(O)CHs
1.58 qd 4H 75,74 -CH(CH2CHs)2
0.88 t 6H 7.4 -CH(CH2CHs)2

Note: This data is predicted and may vary from experimental values.
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. i 13
Chemical Shift (8) ppm Assignment
2125 C=0
55.0 -CH(CH2CHs3)2
28.0 -C(O)CHs
25.0 -CH(CH2CH3)2
11.5 -CH(CH2CH3)2

Note: This data is predicted and may vary from experimental values.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~2965 Strong C-H stretch (alkane)
~2875 Strong C-H stretch (alkane)
~1715 Strong C=0 stretch (ketone)
~1460 Medium C-H bend (alkane)
~1375 Medium C-H bend (alkane)

IablgA._Mass_SpggimmﬂnL(MSLQata

Relative Intensity (%) Proposed Fragment
114 15 [M]* (Molecular lon)
85 100 [M - C2Hs]*
57 85 [M - CaHs]* or [C3HsO]*
43 60 [CHsCOJ*
29 40 [C2Hs]*
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Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Proton (*H) and Carbon-13 (**C) NMR Spectroscopy

A sample of 3-ethylpentan-2-one (approximately 10-20 mg) is dissolved in deuterated
chloroform (CDCls, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0
ppm). The solution is transferred to a 5 mm NMR tube.

e H NMR Spectroscopy: The 'H NMR spectrum is acquired on a 500 MHz spectrometer. A
standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4
seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to achieve a
good signal-to-noise ratio.

e 13C NMR Spectroscopy: The 3C NMR spectrum is acquired on the same spectrometer at a
frequency of 125 MHz. A proton-decoupled pulse sequence is employed with a spectral
width of 240 ppm. Due to the lower natural abundance of 13C, a larger number of scans (e.g.,
1024) and a longer relaxation delay (2 seconds) are used to obtain a quantitative spectrum.

Data processing for both *H and 3C NMR involves Fourier transformation of the free induction
decay (FID), phasing, baseline correction, and calibration of the chemical shift scale to the TMS
signal.

Infrared (IR) Spectroscopy

The IR spectrum of neat 3-ethylpentan-2-one is recorded using a Fourier-transform infrared
(FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small
drop of the liquid sample is placed directly onto the ATR crystal. The spectrum is recorded in
the range of 4000-400 cm~* by co-adding 32 scans at a resolution of 4 cm~*. A background
spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with electron ionization (El). A
dilute solution of 3-ethylpentan-2-one in a volatile organic solvent (e.g., methanol or
dichloromethane) is introduced into the ion source, typically via direct injection or through a gas
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chromatograph (GC). The molecules are ionized by a 70 eV electron beam. The resulting
positively charged fragments are accelerated and separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the relative
abundance of each fragment.
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Caption: Workflow for the spectroscopic analysis of 3-ethylpentan-2-one.
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Logical Relationship of Spectroscopic Data

Relationship of Spectroscopic Data to Molecular Structure
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Caption: Logical relationship between spectroscopic data and molecular structure.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethylpentan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293596#spectroscopic-data-for-3-ethylpentan-2-
one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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